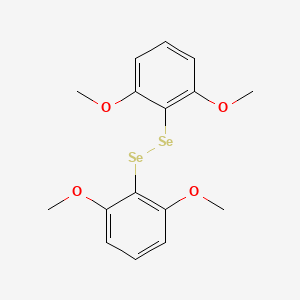

Bis(2,6-dimethoxyphenyl)diselane

Description

Bis(2,6-dimethoxyphenyl)diselane is an organoselenium compound that has garnered interest within the scientific community for its unique chemical properties and potential applications. As a member of the diaryldiselane family, it is part of a class of compounds recognized for their significant contributions to various fields of chemical research. This article explores the significance of diaryldiselanes, the historical development of organoselenium chemistry, and the specific research landscape of this compound.

Structure

2D Structure

Properties

CAS No. |

138616-49-6 |

|---|---|

Molecular Formula |

C16H18O4Se2 |

Molecular Weight |

432.3 g/mol |

IUPAC Name |

2-[(2,6-dimethoxyphenyl)diselanyl]-1,3-dimethoxybenzene |

InChI |

InChI=1S/C16H18O4Se2/c1-17-11-7-5-8-12(18-2)15(11)21-22-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |

InChI Key |

YCZKYAUXDIJAOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)[Se][Se]C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Bis 2,6 Dimethoxyphenyl Diselane and Analogous Systems

Direct Synthetic Approaches

Direct synthetic approaches offer a straightforward route to diaryl diselenides by forming the C-Se bonds from readily available starting materials. These methods are often favored for their operational simplicity and efficiency.

The coupling of aryl halides with a selenium source is a powerful and versatile method for the synthesis of diaryl diselenides. This approach leverages the well-established field of cross-coupling chemistry to create the C-Se bond.

Copper-catalyzed reactions have emerged as a highly effective method for the synthesis of diaryl selenides and, by extension, diaryl diselenides. researchgate.netresearchgate.net These reactions typically involve the coupling of an aryl halide with a selenium source in the presence of a copper catalyst. While many protocols focus on the synthesis of unsymmetrical diaryl selenides from diaryl diselenides and aryl halides, the underlying principles are relevant to the formation of symmetrical diselenides. acs.orgacs.org

For instance, a ligand-free cross-coupling reaction of aryl halides and diaryl diselenides using nanocrystalline copper(II) oxide (CuO) as a recyclable catalyst has been reported. acs.orgacs.org This method, while demonstrated for producing unsymmetrical diaryl selenides, highlights the utility of copper catalysis in forming C-Se bonds. The reaction proceeds in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org A plausible mechanism involves the formation of a copper selenolate intermediate, which then reacts with the aryl halide.

Another approach utilizes a copper(I) iodide catalyst in acetonitrile (B52724), where the solvent itself acts as a ligand, negating the need for external ligands. researchgate.net This method has been shown to be effective for a wide range of aryl iodides and even less reactive aryl bromides. researchgate.net The addition of magnesium metal in the presence of a copper catalyst has also been employed for the synthesis of unsymmetrical diaryl selenides from aryl iodides and diphenyl diselenide. researchgate.net

The table below summarizes various copper-catalyzed systems used for the synthesis of diaryl selenides, which are closely related to the synthesis of diaryl diselenides.

Table 1: Examples of Copper-Catalyzed C-Se Bond Formation Reactions

| Catalyst System | Reactants | Base | Solvent | Key Features |

|---|---|---|---|---|

| Nanocrystalline CuO | Aryl halide, Diaryl diselenide | KOH | DMSO | Ligand-free, recyclable catalyst. acs.orgacs.org |

| CuI | Aryl iodide/bromide, Diphenyl diselenide | - | Acetonitrile | Ligand-free (solvent as ligand). researchgate.net |

| Cu catalyst | Aryl iodide, Diphenyl diselenide, Mg metal | - | - | Exploits both phenylselenide molecules from diphenyl diselenide. researchgate.net |

| CuS/Fe | Aryl halide, Diaryl diselenide | - | - | Accelerated reaction times. researchgate.net |

Base-mediated reactions provide a transition-metal-free alternative for the synthesis of diaryl diselenides. rsc.org These methods often involve the reaction of an aryl halide with elemental selenium in the presence of a strong base. For example, the reaction of aryl diazonium fluoroborates with diaryl diselenides in the presence of potassium hydroxide (KOH) under ball-milling conditions has been reported for the synthesis of diaryl chalcogenides. rsc.orgnih.gov

A CuO nanopowder-catalyzed coupling reaction of aryl, alkyl, and heteroaryl iodides with elemental selenium in the presence of KOH in DMSO has been shown to produce symmetrical diselenides in good to excellent yields. scispace.com This one-pot synthesis is efficient and avoids the need for pre-synthesized selenium reagents.

The use of a base like KOH is crucial in these reactions. It is believed to facilitate the formation of a reactive selenium nucleophile from elemental selenium, which then attacks the aryl halide. The choice of solvent can also play a significant role, with polar aprotic solvents like DMSO often being employed. organic-chemistry.org

Table 2: Base-Mediated Synthesis of Diaryl Diselenides

| Selenium Source | Aryl Source | Base | Solvent | Key Features |

|---|---|---|---|---|

| Elemental Selenium | Aryl/Alkyl/Heteroaryl Iodide | KOH | DMSO | CuO nanopowder-catalyzed, one-pot synthesis. scispace.com |

An alternative strategy for the synthesis of diaryl diselenides involves the oxidative dimerization of the corresponding selenol precursors (ArSeH). Selenols are generally unstable and readily oxidized, making this a facile transformation. However, the isolation and handling of often malodorous and air-sensitive selenols can be a drawback.

Halogens such as iodine (I₂) and bromine (Br₂) are effective oxidizing agents for the conversion of selenols to diselenides. This method is straightforward and often proceeds with high efficiency. The reaction involves the treatment of a selenol with a stoichiometric amount of the halogen. The driving force for the reaction is the formation of the stable Se-Se bond and the reduction of the halogen.

While direct examples for bis(2,6-dimethoxyphenyl)diselane are not prevalent in the provided search results, the general principle of halogen-mediated oxidation is a fundamental reaction in organoselenium chemistry. organic-chemistry.org For instance, iodine can be used in various oxidative cyclization and coupling reactions, highlighting its capacity as an oxidant. organic-chemistry.org

Catalytic methods for the oxidative coupling of selenols offer a more sustainable and efficient alternative to stoichiometric oxidants. These methods often utilize a metal catalyst and an environmentally benign oxidant like molecular oxygen.

While specific examples detailing polyoxomolybdate-based copper catalysis for selenol dimerization were not found in the search results, the broader field of catalytic oxidative coupling of phenols provides analogous concepts. nih.govnih.gov In these systems, a metal catalyst facilitates the oxidation of the substrate, leading to dimerization. A similar principle can be applied to selenols, where a suitable catalyst could activate the selenol towards oxidation and subsequent coupling.

Ortho-Lithiation and Subsequent Selenylation Routes

A powerful strategy for the regioselective synthesis of polysubstituted aromatic compounds is directed ortho-lithiation (DoM). cardiff.ac.ukorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide an organolithium reagent, such as n-butyllithium, to deprotonate a specific ortho-position on an aromatic ring. cardiff.ac.ukorganic-chemistry.org The resulting lithiated intermediate can then react with an electrophile to introduce a new substituent. cardiff.ac.uk

In the context of synthesizing compounds like this compound, the methoxy (B1213986) groups on the phenyl ring can act as directing groups, facilitating lithiation at the ortho-positions. The general process involves the reaction of a substituted benzene (B151609) with an organolithium reagent, forming an in-situ lithium reagent. cardiff.ac.uk This intermediate is then quenched with an appropriate selenium-containing electrophile, such as selenium powder or a selenenyl halide, to introduce the selenium moiety.

The choice of the organolithium reagent and solvent system is critical for successful ortho-lithiation. For instance, highly basic systems like t-butyllithium in an ether solvent or s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) are often required for efficient lithiation. cardiff.ac.uk The reaction of lithium 2-lithiobenzeneselenolate with various electrophiles, including selenium, has been shown to produce ortho-substituted products. epa.gov

General Principles of Diaryldiselane Synthesis

The synthesis of diaryl diselenides is governed by several key principles that influence reaction outcomes, including yield and purity. These principles encompass the optimization of reaction conditions and stereochemical considerations.

Optimization of Reaction Conditions

Optimizing reaction conditions is a critical step in developing efficient synthetic protocols for diaryl diselenides. This process involves systematically varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents to achieve the best possible yield and selectivity. researchgate.netscielo.br

Modern approaches to reaction optimization often employ data-driven methods, such as Bayesian optimization and graph neural networks, to more rapidly identify optimal conditions and reduce the need for extensive trial-and-error experimentation. nih.govbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict suitable conditions for novel syntheses. nih.govbeilstein-journals.org

Key parameters that are frequently optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, acetonitrile has been identified as a "greener" and effective solvent for certain oxidative coupling reactions leading to related heterocyclic systems. scielo.br

Oxidant: In reactions involving oxidation, the nature and concentration of the oxidizing agent are crucial. For example, in the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was found to be a highly efficient oxidant. scielo.br

Temperature: Temperature control is essential for managing reaction kinetics and preventing decomposition of reactants or products.

A systematic approach to optimization, often visualized using tables, allows researchers to compare the effects of different parameters and identify the ideal combination for a specific transformation. researchgate.netsigmaaldrich.com

Stereochemical Considerations in Synthesis

Stereochemistry plays a crucial role in the synthesis of complex molecules, ensuring the desired three-dimensional arrangement of atoms. researchgate.net While the synthesis of achiral diaryl diselenides like this compound does not inherently involve the creation of stereocenters, the principles of stereocontrol become vital when these compounds are used as reagents or when synthesizing chiral analogs.

The primary goal of stereoselective synthesis is to produce a single desired stereoisomer. researchgate.net This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that can influence the stereochemical outcome of a reaction. researchgate.net However, achieving high levels of both reactivity and stereoselectivity can be challenging. researchgate.net

Computational chemistry is an increasingly important tool for predicting and understanding the stereochemical outcomes of reactions. researchgate.net Despite these advances, the practical application of stereocontrolled synthesis can be complex, requiring careful optimization of reaction conditions and potentially facing challenges in scalability and purification. researchgate.net

Sustainable Synthetic Methodologies in Diselenide Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of organoselenium compounds, aiming to develop more environmentally friendly and economically viable processes. arkat-usa.orgnih.gov This involves the use of greener reagents and solvents, as well as alternative energy sources like microwave irradiation and ultrasound. nih.gov

One sustainable approach involves the "on-water" reduction of elemental selenium. arkat-usa.org This method uses water as the solvent and a reducing system like rongalite (sodium hydroxymethanesulfinate) and sodium hydroxide to generate selenide (B1212193) anions. arkat-usa.org These anions can then react with various electrophiles to form selenides and diselenides under mild conditions. arkat-usa.org Another sustainable method for generating sodium diselenide utilizes sodium borohydride (B1222165) in an aqueous ethanol (B145695) solution. arkat-usa.org

Visible light-promoted reactions are also gaining traction as a sustainable synthetic strategy. nih.gov For example, the regioselective synthesis of 3-selenylindoles from organic diselenides and indoles has been achieved using blue LED light in ethanol, a green solvent, without the need for a photocatalyst. nih.gov

Electrochemical methods offer another green alternative for synthesizing selenium-containing molecules. nih.gov These methods can be performed under mild conditions, often without the need for external oxidants, and can be scaled up effectively. nih.gov

The development of these sustainable methodologies is crucial for advancing organoselenium chemistry in a way that minimizes environmental impact and enhances safety. arkat-usa.orgnih.gov

Chemical Reactivity and Mechanistic Pathways of Bis 2,6 Dimethoxyphenyl Diselane

Redox Chemistry of the Diselenide (Se-Se) Bond

The diselenide bond is the focal point of the molecule's redox chemistry. Compared to their disulfide counterparts, diselenides have a lower bond dissociation energy, making them more reactive. nih.gov This characteristic allows them to engage in electrophilic, nucleophilic, and radical processes under relatively mild conditions. nih.gov The redox chemistry of organoselenium compounds is a cornerstone of their utility in organic synthesis and their role as antioxidants and enzyme mimics.

The selenium atoms in a diselenide bond can be readily oxidized by various oxidizing agents. This process can lead to the formation of several higher oxidation state selenium species, which are often key intermediates in synthetic transformations.

Oxidation of diaryl diselenides initially cleaves the Se-Se bond to form selenenic acids (ArSeOH). Further oxidation can lead to seleninic acids (ArSeO₂H) and finally selenonic acids (ArSeO₃H). In the presence of an appropriate oxidizing agent, such as oxone, a diselenide can be converted to its corresponding dioxide derivatives. nih.gov

Another common oxidative transformation involves the formation of selenoxides. Selenoxides are valuable intermediates in organic synthesis, most notably in selenoxide elimination reactions, which provide a powerful method for introducing carbon-carbon double bonds into organic molecules. wikipedia.org This process occurs through an intramolecular syn elimination pathway. wikipedia.org Although the primary product of diselenide oxidation is often a selenenic acid, subsequent reactions can generate selenoxides, especially in the context of α-selanylated carbonyl compounds.

The ability of diselenides to undergo reversible oxidation and reduction is central to their role in redox cycling and electron transfer. mdpi.com Organoselenium compounds, including diselenides, are known for their antioxidant properties, which stem from their capacity to interact with reactive oxygen species (ROS). In these processes, the diselenide can be oxidized while reducing harmful oxidants. The resulting oxidized selenium species can then be reduced back to the diselenide by cellular reductants like glutathione (B108866) (GSH), completing a catalytic cycle.

This redox cycling is analogous to the function of key biological molecules such as plastoquinone (B1678516) and ubiquinone in electron transport chains. mdpi.com The cycling between the reduced diselenide form and oxidized species like selenenic acids allows these compounds to act as mimics of antioxidant enzymes, such as glutathione peroxidase.

The diselenide bond is readily cleaved by reducing agents, generating highly reactive selenol or selenolate intermediates. This reductive cleavage is a key step in many of the synthetic and biological applications of diselenides.

The reduction of a diselenide breaks the Se-Se bond to yield two equivalents of the corresponding selenol (ArSeH) or, in the presence of a base, the selenolate anion (ArSe⁻). A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent. nih.gov The resulting selenolates are potent nucleophiles and can be used in a variety of subsequent reactions, such as nucleophilic substitution or addition reactions to form new carbon-selenium bonds.

This reductive cleavage is a fundamental process for activating the diselenide for further functionalization. For instance, selenols generated in situ can react with electrophiles to create unsymmetrical selenides. nih.gov This reactivity is a cornerstone of organoselenium chemistry in organic synthesis.

Table 1: Comparison of Sulfur and Selenium Properties

| Property | Sulfur (S) | Selenium (Se) |

| Bond Dissociation Energy (X-X) | 64 kcal/mol | 46 kcal/mol |

| Nucleophilicity | Lower | Higher |

| Leaving Group Ability | Good | Better |

This table highlights key differences between sulfur and selenium that influence the reactivity of their respective disulfides and diselenides. The lower bond dissociation energy and higher polarizability of selenium make diselenides more reactive. nih.gov

Thiol-diselenide exchange reactions are dynamic covalent reactions that are significantly faster than their thiol-disulfide counterparts. nih.gov This enhanced reactivity is attributed to the lower Se-Se bond dissociation energy and the fact that selenium derivatives are both better nucleophiles and better leaving groups than their sulfur analogs. nih.gov

The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the electrophilic selenium atoms of the diselenide bond (Ar-Se-Se-Ar). This attack results in the cleavage of the Se-Se bond and the formation of a selenenylsulfide intermediate (Ar-Se-S-R). This intermediate is highly reactive towards further nucleophilic attack by another thiolate, which ultimately leads to the formation of a disulfide (R-S-S-R) and regenerates the selenium species in a reduced form (as a selenolate, ArSe⁻), which can then be re-oxidized to the diselenide. This catalytic behavior allows certain diselenides to accelerate the rate of thiol-disulfide exchange reactions, a process crucial for promoting the correct folding of proteins like RNase A. nih.gov

Reductive Transformations

Participation in Radical Processes

Diaryl diselenides are known to participate in radical reactions primarily through the homolytic cleavage of the relatively weak selenium-selenium bond. This bond can be broken under thermal or photochemical conditions to generate two equivalents of an arylseleno radical (ArSe•). mdpi.com Specifically, irradiation with light can induce homolysis of the chalcogen-chalcogen bond, and in the absence of other substrates, the generated radicals typically recombine to reform the starting diselenide. mdpi.com

Studies on diphenyl diselenide have shown it to be an excellent scavenger for carbon-centered radicals. mdpi.comnih.govresearcher.life For instance, under light irradiation, alkyl radicals generated from other sources can be efficiently trapped by the diselenide to form stable aryl alkyl selenides. mdpi.com The general mechanism for this radical trapping is outlined below:

Table 1: General Steps in Radical Trapping by Diaryl Diselenides

| Step | Reaction | Description |

|---|---|---|

| 1 | R-X → R• + X• | Initiation: Formation of a carbon-centered radical (R•) from a precursor. |

| 2 | R• + Ar-Se-Se-Ar → R-Se-Ar + ArSe• | Propagation: The carbon radical attacks the diselenide bond to form the product and an arylseleno radical. |

While this reactivity is characteristic of diaryl diselenides, the specific case of Bis(2,6-dimethoxyphenyl)diselane is expected to be influenced by steric hindrance. Research on other ortho-substituted diaryl diselenides has demonstrated that such substitution can lead to lower yields in radical-trapping reactions, likely due to the steric shielding of the selenium centers by the ortho-substituents. mdpi.com Therefore, while this compound can be expected to form seleno radicals, its efficiency as a radical scavenger may be diminished compared to unhindered diaryl diselenides.

Electrophilic and Nucleophilic Characteristics of Selenium Centers

The selenium atoms in this compound exhibit both electrophilic and nucleophilic properties, a duality common in organoselenium chemistry.

Electrophilic Character: The selenium-selenium bond is susceptible to cleavage by nucleophiles. In this context, the selenium atom acts as an electrophile, accepting a pair of electrons from the incoming nucleophile. This reaction is a key step in the synthesis of nucleophilic selenolates (ArSe⁻), which are versatile reagents in organic synthesis.

Reaction with Nucleophiles: RSe-SeR + Nu⁻ → RSe-Nu + RSe⁻

Nucleophilic Character: Conversely, the selenium atoms possess lone pairs of electrons, allowing them to act as nucleophiles, particularly towards strong electrophiles. This nucleophilic character is fundamental to many organoselenium transformations. Diorganyl diselenides have been utilized as nucleophiles in various synthetic applications, including the organoselenylation of aromatic systems. researchgate.net

The electronic nature of the 2,6-dimethoxyphenyl substituent, with its electron-donating methoxy (B1213986) groups, would be expected to increase the electron density on the selenium atoms, potentially enhancing their nucleophilicity compared to unsubstituted diphenyl diselenide. However, this electronic effect is counteracted by the significant steric hindrance from these same ortho-groups, which can impede the approach of electrophiles to the selenium centers.

Chalcogen Bond Interactions

Chalcogen bonding refers to the non-covalent interaction wherein a chalcogen atom (like selenium) acts as an electrophilic center (Lewis acid) and interacts with a Lewis base. The steric and electronic environment created by the ortho-methoxy groups in this compound plays a critical role in directing these interactions.

In the solid state, organodiselenides can form supramolecular structures through various intermolecular forces, including chalcogen bonds. While a crystal structure for this compound itself is not available in the reviewed literature, studies on closely related analogues provide significant insight. For instance, the crystal structure of bis(4-tert-butyl-2,6-diformylphenyl) diselenide, which also possesses two ortho substituents, revealed the presence of short-range intermolecular C-H···Se interactions (a form of hydrogen bonding) that link the molecules. nih.gov It is plausible that this compound would engage in similar C-H···Se interactions.

Furthermore, molecules containing the 2,6-dimethoxyphenyl moiety are known to participate in π–π stacking interactions. In the crystal structure of 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene, these interactions, along with C—H⋯π forces, dictate the formation of a zigzag molecular network. researcher.life Such π-stacking interactions between the aromatic rings of adjacent this compound molecules likely contribute to its solid-state architecture.

The presence of oxygen-containing methoxy groups at the ortho positions of this compound creates the potential for intramolecular Se···O chalcogen bonding. This type of interaction, forming a five-membered ring, is a key factor in the conformational preferences of many organoselenium compounds.

However, detailed studies on a very similar compound, bis(4-tert-butyl-2,6-diformylphenyl) diselenide, which has ortho-formyl groups, show a notable absence of any such intramolecular Se···O interactions in its X-ray crystal structure. nih.gov Computational studies via Density Functional Theory (DFT) on this and related systems predicted that the anti,anti conformer, where both formyl oxygen atoms point away from the selenium atom, is the most stable. nih.gov This preference for the open conformation over the one involving an Se···O interaction suggests that for this compound, strong intramolecular Se···O chalcogen bonds are also unlikely to be a dominant conformational feature in the ground state. The steric repulsion between the bulky ortho groups may favor a conformation that minimizes these close contacts.

Derivatization and Functionalization Reactions

A fundamental reaction of diselenides is halogenolysis, which involves the cleavage of the Se-Se bond by a halogen (X₂) to yield two equivalents of the corresponding selenenyl halide (RSeX). This reaction provides a common route to these important synthetic intermediates.

General Reaction: Ar-Se-Se-Ar + X₂ → 2 Ar-Se-X (where X = Cl, Br, I)

However, the application of this reaction to sterically hindered diselenides can lead to unexpected outcomes. In the case of bis(4-tert-butyl-2,6-diformylphenyl) diselenide, attempts at halogenation did not produce the expected selenenyl halide. nih.gov Instead, the reaction resulted in the formation of an unexpected cyclic selenenate ester, indicating that the steric and electronic environment of the ortho-diformylphenyl group diverts the reaction from the simple halogenolysis pathway. nih.gov

Given the significant steric hindrance provided by the two ortho-methoxy groups in this compound, it is highly probable that its reaction with halogens would also be complex and may not proceed via the simple halogenolysis mechanism to cleanly afford 2,6-dimethoxyphenylselenyl halide. The steric bulk may promote alternative reaction pathways or render the Se-Se bond less accessible to the halogen.

Reactions with Carbonyl Compounds via Enols/Enolates

The reaction of diaryl diselenides with carbonyl compounds, proceeding through their enol or enolate forms, is a fundamental transformation in organoselenium chemistry for the synthesis of α-seleno carbonyl compounds. These products are valuable intermediates, which can undergo further transformations, such as oxidative elimination to afford α,β-unsaturated carbonyl compounds.

While specific studies on this compound are not extensively documented in this context, the general mechanism is well-established with analogous reagents like diphenyl diselenide. researchgate.net The reaction is typically initiated by the formation of an enolate from a ketone or aldehyde using a suitable base. This enolate then acts as a nucleophile, attacking the electrophilic selenium atom of the diselenide. This results in the cleavage of the selenium-selenium bond and the formation of a new carbon-selenium bond.

The general transformation can be represented as follows:

Enolate Formation: A base abstracts an α-proton from the carbonyl compound to form an enolate.

Nucleophilic Attack: The enolate attacks one of the selenium atoms of the diselenide.

Product Formation: This leads to the α-selenenylated carbonyl compound and a selenolate anion as a byproduct.

The reactivity in these reactions is influenced by several factors, including the nature of the carbonyl compound, the base used, the solvent, and the properties of the diselenide. For this compound, the presence of two methoxy groups at the ortho positions of the phenyl rings is expected to have a significant impact. These electron-donating groups increase the electron density on the selenium atoms, potentially making the diselenide less electrophilic compared to diphenyl diselenide. However, they also stabilize any potential cationic intermediates. The steric bulk of the ortho-methoxy groups may also hinder the approach of the enolate to the selenium center.

A common method for the α-selenenylation of aldehydes and ketones involves the use of diphenyl diselenide in the presence of a base like lithium diisopropylamide (LDA) or a milder base like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). researchgate.net The latter has been shown to be an effective and selective medium for this transformation at room temperature. researchgate.net

Table 1: General Conditions for α-Selenenylation of Carbonyl Compounds

| Carbonyl Substrate | Reagent | Base/Catalyst | Solvent | Product |

| Ketone (e.g., Cyclohexanone) | Diphenyl diselenide | LDA | THF | 2-(Phenylseleno)cyclohexanone |

| Aldehyde | Diphenyl diselenide | KF/Al2O3 | Dichloromethane | α-(Phenylseleno)aldehyde |

| Ester (via its enolate) | Diphenyl diselenide | LDA | THF | α-(Phenylseleno)ester |

It is anticipated that this compound would react similarly, affording the corresponding α-(2,6-dimethoxyphenylseleno) carbonyl compounds, which are versatile synthetic intermediates.

Addition Reactions to Unsaturated Substrates (e.g., Alkenes, Alkynes)

This compound, like other diaryl diselenides, is expected to undergo addition reactions with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. These reactions, often termed selenenylation reactions, typically proceed through an electrophilic mechanism. The selenium-selenium bond can be cleaved either homolytically by heat or light to generate selenyl radicals, or heterolytically in the presence of an electrophile or nucleophile to generate a selenyl cation or anion.

In the context of electrophilic addition, an external electrophile or an oxidizing agent can activate the diselenide, leading to the formation of an electrophilic selenium species. This species, an aryselenyl cation (ArSe⁺) or its equivalent, is then attacked by the π-electrons of the alkene or alkyne. This initial attack forms a bridged seleniranium ion intermediate with alkenes or a vinyl-substituted selenirenium ion with alkynes. Subsequent nucleophilic attack on this intermediate, either by the counterion or a solvent molecule, opens the ring to yield the final addition product.

The general pathway for the electrophilic addition to an alkene is:

Activation of Diselenide: Generation of an electrophilic selenium species, [ArSe]⁺.

Electrophilic Attack: The alkene attacks the electrophilic selenium, forming a cyclic seleniranium ion intermediate.

Nucleophilic Ring Opening: A nucleophile attacks one of the carbon atoms of the seleniranium ion, leading to the anti-addition product.

The regioselectivity of the addition to unsymmetrical alkenes and alkynes is governed by Markovnikov's rule, where the electrophilic selenium atom adds to the less substituted carbon, and the nucleophile adds to the more substituted carbon, which can better stabilize a positive charge.

Table 2: Expected Products from the Addition of this compound to Unsaturated Substrates

| Unsaturated Substrate | Reaction Type | Expected Intermediate | Potential Product (after nucleophilic capture) |

| Alkene (e.g., Cyclohexene) | Electrophilic Addition | Seleniranium ion | 1-Nu-2-(2,6-dimethoxyphenylseleno)cyclohexane |

| Alkyne (e.g., Phenylacetylene) | Electrophilic Addition | Selenirenium ion | (E/Z)-1-Nu-2-(2,6-dimethoxyphenylseleno)styrene |

The presence of the electron-donating methoxy groups in this compound would likely enhance the stability of the intermediate seleniranium/selenirenium ion, potentially facilitating these addition reactions.

Conversion to Selenium-Containing Cations

The conversion of this compound into a selenium-containing cation, specifically the 2,6-dimethoxyphenylselenyl cation [(2,6-(MeO)₂C₆H₃)Se]⁺ or a related electrophilic species, is a key step for many of its synthetic applications, particularly in electrophilic cyclization reactions. While the free cation itself may be transient, its generation in situ allows for the formation of new carbon-selenium bonds.

This conversion can be achieved through several methods:

Oxidation: Reaction of the diselenide with an oxidizing agent can lead to the formation of the selenyl cation.

Reaction with Lewis Acids: A strong Lewis acid can coordinate to one of the selenium atoms, facilitating the heterolytic cleavage of the Se-Se bond.

Reaction with Halogenating Agents: Reagents like bromine or iodine can react with the diselenide to form a selenyl halide (ArSeX), which is a potent electrophilic selenenylating agent.

A significant application of in situ generated selenyl cations is in electrophilic cyclization reactions. In these reactions, a molecule containing both a nucleophilic moiety and an unsaturated group (like an alkene or alkyne) can be induced to cyclize by the attack of the unsaturated group on the electrophilic selenium species. The initially formed selenium-containing ring can then be further manipulated.

For example, the synthesis of various substituted benzo[b]selenophenes has been achieved through the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes using electrophiles such as Br₂, I₂, and PhSeCl. nih.gov This demonstrates that a selenium atom attached to an aromatic ring can act as an internal nucleophile in a cyclization process initiated by an external electrophile. Conversely, an external selenyl cation can initiate the cyclization of a suitably positioned unsaturated system. Homopropargyl selenides have been shown to undergo electrophilic cyclization with electrophiles like I₂ and PhSeBr to yield functionalized 2,3-dihydroselenophenes. nih.gov

Table 3: Methods for Generating Electrophilic Selenium Species from Diselenides

| Reagent/Condition | Generated Species | Application |

| Oxidizing Agent (e.g., m-CPBA) | [ArSe]⁺ equivalent | Epoxidation, Electrophilic additions |

| Lewis Acid (e.g., Ag⁺, BF₃) | [ArSe]⁺ equivalent | Friedel-Crafts type reactions, Cyclizations |

| Halogen (X₂) | ArSeX (Selenyl halide) | Haloselenenylation, Cyclofunctionalization |

The 2,6-dimethoxyphenylselenyl cation, once formed from this compound, would be a "soft" electrophile, readily reacting with "soft" nucleophiles like alkenes, alkynes, and enolates. The electron-rich nature of the dimethoxyphenyl group would stabilize the positive charge on the selenium, making it a viable and reactive intermediate for constructing complex selenium-containing molecules.

Computational Chemistry and Theoretical Studies on Bis 2,6 Dimethoxyphenyl Diselane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, stability, and electronic behavior with high accuracy.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. chemrxiv.org This method is used to determine the electronic properties of molecules like Bis(2,6-dimethoxyphenyl)diselane. DFT calculations can effectively model the spatial distribution of electron density and are used to determine key electronic parameters. researchgate.netiucr.org

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. iucr.orgnih.gov A larger energy gap suggests higher stability. researchgate.net

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of intermolecular interactions. researchgate.netiucr.org For dimethoxybenzene derivatives, MEPs can reveal how substituents influence the charge distribution across the molecule. researchgate.net

Table 1: Illustrative Electronic Properties Calculated with DFT This interactive table shows typical electronic properties that can be calculated for this compound using a DFT method like B3LYP.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron donation. | -5.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron acceptance. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 3.8 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 Debye |

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Ab initio methods, which derive from first principles without experimental data, are employed for this purpose. DFT methods, particularly hybrid functionals like B3LYP, are widely used for geometry optimization of organoselenium compounds and their derivatives. nih.govclinicsearchonline.org

The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached. mit.edu Vibrational frequency analysis is then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov For a molecule like this compound, this process would determine the precise C-Se and Se-Se bond lengths, the C-Se-Se-C dihedral angle, and the orientation of the dimethoxyphenyl groups.

The accuracy of any QM calculation is highly dependent on the chosen "level of theory" (the method, e.g., B3LYP) and the "basis set." A basis set is a set of mathematical functions used to build the molecular orbitals.

The choice involves a trade-off between accuracy and computational cost. umich.edu

Pople-style basis sets , such as 6-31G* and 6-311G(d,p), are widely used and offer a good compromise for many systems. mit.eduwavefun.com The addition of polarization functions (e.g., d, p) and diffuse functions (+) is crucial for accurately describing bonding and non-covalent interactions, especially in molecules with lone pairs or anions. wavefun.comgaussian.com

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.

Effective Core Potentials (ECPs) , such as those in the LANL2DZ or def2-XVP series, are often used for heavier elements like selenium (Se). chemrxiv.org ECPs replace the core electrons with a potential, which reduces computational time and implicitly includes scalar relativistic effects that are important for heavy atoms. chemrxiv.org

For a molecule containing a heavy atom like selenium, a common approach might involve using a hybrid functional like B3LYP with a split-valence basis set like 6-311G(d,p) or a more robust basis set like def2-TZVP, which uses an ECP for selenium. chemrxiv.orgresearchgate.net

Table 2: Comparison of Common Basis Sets This table outlines the characteristics of various basis sets, illustrating the balance between computational cost and accuracy.

| Basis Set | Description | Typical Use Case |

| STO-3G | Minimal basis set; low cost, but also low accuracy. wavefun.com | Initial, low-level calculations or for very large systems. |

| 6-31G(d) | Split-valence with polarization functions on heavy atoms; a good cost/accuracy balance. wavefun.com | Routine geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-split valence with diffuse functions on all atoms and polarization on all atoms. clinicsearchonline.org | High-accuracy calculations of energies and properties, especially for anions. |

| def2-TZVP | Triple-zeta valence with polarization; often paired with ECPs for heavy elements. chemrxiv.orgresearchgate.net | High-accuracy calculations on systems containing elements from across the periodic table. |

Prediction and Interpretation of Spectroscopic Data (e.g., 77Se NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For organoselenium compounds, ⁷⁷Se NMR spectroscopy is a powerful characterization technique, and theoretical calculations can reliably predict ⁷⁷Se chemical shifts (δSe). rsc.orgnih.gov

The prediction is typically done using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as dimethyl selenide (B1212193). Computational studies have shown that calculated ⁷⁷Se NMR chemical shifts correlate linearly with experimental values, allowing for the confident assignment of signals in complex spectra. nih.gov These calculations can also rationalize the effects of substituents and the solvent environment on the chemical shifts. rsc.org For instance, studies on diphenyl diselenides have shown that solvent polarity can influence the ⁷⁷Se chemical shift, a phenomenon that can be modeled computationally. rsc.orgresearchgate.net

Theoretical Studies of Chalcogen Bond Interactions

A chalcogen bond is a non-covalent interaction that occurs between an electrophilic region on a covalently bonded Group 16 atom (like O, S, Se, Te) and a nucleophilic region (a Lewis base). vub.beresearchgate.net This interaction is a type of σ-hole interaction, where the electrophilic region, or σ-hole, is located along the axis of the covalent bond to the chalcogen atom. vub.be

Theoretical studies are essential for identifying and characterizing these interactions. In this compound, the selenium atoms of the diselenide bridge are potential chalcogen bond donors. Computational tools like Molecular Electrostatic Potential (MEP) maps are used to visualize the σ-holes on the selenium atoms. vub.be Further analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) can confirm the presence of a bond critical point between the chalcogen atom and the Lewis base, quantifying the strength and nature of the interaction. Theoretical studies on diselenides have demonstrated that stronger chalcogen bonding interactions typically occur along the extension of the Se-Se bond. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful strategy for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For reactions involving this compound, computational studies can be used to map the potential energy surface of a proposed reaction pathway.

This involves locating and characterizing the geometries and energies of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction's kinetic feasibility. This approach has been used to study the mechanisms of various chemical processes, including catalytic cycles. doi.org For example, in the context of the antioxidant activity of some organoselenium compounds, computational modeling could be used to explore the detailed steps of the glutathione (B108866) peroxidase-like catalytic cycle, identifying the key intermediates and transition states involved in the reduction of hydroperoxides by thiols, catalyzed by the diselenide.

Molecular Dynamics and Docking Studies (e.g., for enzyme interactions)

Extensive literature searches did not yield specific molecular dynamics or docking studies conducted on the compound this compound for the investigation of its interactions with enzymes. While computational methods like molecular docking and molecular dynamics are crucial for understanding the inhibitory potential and binding modes of various ligands with biological targets, published research focusing explicitly on this particular diselenide is not available in the reviewed scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov This method is widely employed in drug discovery to screen virtual libraries of compounds and to understand the structural basis of protein-ligand interactions. nih.gov For instance, docking studies have been successfully used to identify and validate inhibitors for enzymes such as aspartate semialdehyde dehydrogenase and α-glucosidase by comparing the docking poses and scores of novel compounds with known inhibitors. nih.govnih.gov The process often involves validating the docking protocol by redocking a co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) between the predicted and experimental poses is within an acceptable range, typically below 2 Å. nih.govmdpi.com

Molecular dynamics (MD) simulations provide further insights into the stability of ligand-protein complexes over time, complementing the static picture provided by docking studies. mdpi.com These simulations can reveal the dynamic behavior of the complex and help in estimating the binding free energy with greater accuracy. lew.ro

Although no direct studies on this compound were found, the general methodologies are well-established. Such studies on other molecules, including other organoselenium compounds, have demonstrated the utility of these computational approaches in medicinal chemistry and materials science. mdpi.commdpi.com Future computational work could apply these principles to this compound to explore its potential interactions with various enzymes and biological systems.

Academic Research Applications of Bis 2,6 Dimethoxyphenyl Diselane and Diaryldiselanes

Catalysis in Organic Synthesis

Diaryldiselanes have emerged as indispensable catalysts in numerous organic transformations. Their catalytic activity is rooted in the ability of the diselenide bond to be readily cleaved and reformed, allowing for participation in catalytic cycles. This reactivity profile makes them suitable for a range of reactions, from cyclizations to complex redox chemistry. mdpi.com

Organoselenium Catalysis in Cyclization Reactions (e.g., Oxazole Synthesis, Cycloetherification)

Diaryldiselanes have proven to be effective catalysts for various cyclization reactions, which are fundamental processes for constructing cyclic molecules, including many important heterocycles. mdpi.com For instance, they catalyze the synthesis of polysubstituted oxazoles and can be used in the intramolecular cycloetherification of olefinic alcohols to form cyclic ethers. mdpi.com

Another significant application is the iron-catalyzed cyclization of 1,4-butyne-diols with diorganyl diselenides, which yields 3,4-bis(organoselanyl)-2,5-dihydrofurans. This method is compatible with a variety of functional groups on both the diol and the diselenide. researchgate.net Furthermore, diaryldiselanes have been employed in the electrochemical synthesis of 2,1-benzoxazoles from o-nitrophenylacetylene, showcasing their utility in electro-organic chemistry. mdpi.com

Table 1: Examples of Diaryldiselane-Catalyzed Cyclization Reactions

| Starting Material(s) | Catalyst System | Product Type | Ref |

|---|---|---|---|

| Propargyl amide | (ArSe)₂ | Polysubstituted oxazole | mdpi.com |

| Olefinic alcohol | (ArSe)₂ | Cyclic ether | mdpi.com |

| 1,4-Butyne-diol | (RSe)₂ / Iron catalyst | 3,4-bis(organoselanyl)-2,5-dihydrofuran | researchgate.net |

| o-Nitrophenylacetylene | (ArSe)₂ / Electrochemical | 2,1-Benzoxazole | mdpi.com |

Promotion of C-C Double Bond Activation

Organoselenium compounds, including diaryldiselanes, are capable of activating carbon-carbon double bonds towards further transformations. A notable example is the oxidative cleavage of alkenes to produce carbonyl compounds. This reaction can be achieved using hydrogen peroxide as a green oxidant in the presence of an organoselenium catalyst, representing an environmentally friendly alternative to traditional methods. researchgate.net

Beyond C=C bonds, organoselenium catalysts have been developed for the activation of other types of bonds. Cationic, bifunctional organoselenium compounds, for example, have been successfully used to catalyze the activation of carbon-chlorine bonds in nucleophilic substitution reactions. nih.govnih.gov This activation is attributed to a noncovalent interaction known as chalcogen bonding, where the electrophilic selenium atom interacts with the chlorine atom, facilitating its departure. nih.govnih.gov This application highlights the expanding role of selenium catalysis in activating otherwise unreactive bonds.

Redox Catalysis in Oxidation Reactions

The ability of organoselenium compounds to catalyze oxidation reactions is one of their most well-known features. mdpi.com This catalytic activity is often inspired by the function of the natural antioxidant enzyme glutathione (B108866) peroxidase (GPx), which contains a selenocysteine (B57510) residue in its active site. nih.govmdpi.com Synthetic organoselenium compounds, including diaryldiselanes, can mimic this activity, using peroxides (like hydrogen peroxide) to oxidize various substrates while being regenerated in a catalytic cycle. nih.gov

In these reactions, the diaryldiselane is typically oxidized to a more active species, such as a seleninic acid, which then performs the oxidation. nih.gov These systems are effective for a range of transformations, including the oxidation of aldehydes to carboxylic acids and the epoxidation of alkenes. nih.gov The use of mild oxidants like hydrogen peroxide makes these methods attractive from a green chemistry perspective. researchgate.net

Role as Versatile Reagents for Electron Transfer and Stabilization of Intermediates

Diaryldiselanes and their derivatives are highly versatile, capable of acting as nucleophiles, electrophiles, and radical precursors. mdpi.com This versatility allows them to participate in a wide variety of reaction mechanisms that involve electron transfer and the formation of reactive intermediates.

In many catalytic cycles, the selenium reagent is regenerated through a series of oxidation and reduction steps, which are fundamentally electron transfer processes. mdpi.com For example, in the GPx-mimetic cycle, the selenium catalyst cycles between different oxidation states. nih.govmdpi.com Organoselenium compounds are also adept at stabilizing reactive intermediates. For instance, in electrophilic additions to alkenes, they can form cyclic seleniranium ions. Similarly, hypervalent chalcogenonium salts, derived from organoselenium precursors, can act as potent Lewis acids to activate substrates and stabilize intermediates in reactions like glycosylations. chemrxiv.org

Stereoselective and Regioselective Catalytic Transformations

Achieving control over stereochemistry and regiochemistry is a central goal in organic synthesis. Diaryldiselanes and related organoselenium catalysts have shown considerable promise in this area.

For example, in certain cyclization reactions, the configuration of the starting alkene (E or Z) dictates the stereochemical outcome of the cyclized product (trans or cis), demonstrating a high degree of stereoselectivity. mdpi.com Chiral organoselenium catalysts, such as the one derived from (R,R)- and (S,S)-Bis[2,6-bis(1-ethoxyethyl)phenyl] diselenide, have been specifically designed for use in asymmetric synthesis. nih.gov

Furthermore, organoselenium catalysis has been applied to the highly stereoselective synthesis of complex molecules like deoxyglycosides. chemrxiv.org In a different context, the electrophilic addition of in-situ generated reagents from halide sources and an oxidant to alkynes allows for the regio- and stereoselective synthesis of 1,2-dihaloalkenes, which are valuable synthetic intermediates. nih.gov

Table 2: Examples of Selectivity in Organoselenium Catalysis

| Reaction Type | Catalyst/Reagent | Type of Selectivity | Outcome | Ref |

|---|---|---|---|---|

| Cycloetherification | Diorganyl Diselenide | Stereoselective | E-alkene gives trans product; Z-alkene gives cis product | mdpi.com |

| Glycosylation | Hypervalent Chalcogenonium Salt | Stereoselective | High stereoselectivity in forming 2-deoxyglycosides | chemrxiv.org |

| Dihalogenation | In-situ generated X¹X² | Regio- and Stereoselective | 1,2-trans-dihalogenation of alkynes | nih.gov |

| Asymmetric Synthesis | Chiral Diaryldiselane | Stereoselective | Synthesis of chiral diselenide for asymmetric reactions | nih.gov |

Reagents in Complex Organic Synthesis

Beyond their catalytic roles, diaryldiselanes are valuable reagents for introducing selenium into complex molecules. The resulting organoselenium compounds can serve as key intermediates for further synthetic manipulations. For instance, the selenyl group can be replaced by other functional groups or used to direct subsequent reactions. researchgate.net

Their application in the synthesis of selena-heterocycles is a prime example. researchgate.netresearchgate.net The synthesis of 3,4-bis(organoselanyl)-2,5-dihydrofurans provides a building block that can potentially be used in cross-coupling reactions to construct even more complex molecular architectures. researchgate.net The development of chiral diaryldiselanes also underscores their importance as reagents for the asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov The use of organoselenium catalysis in the stereoselective synthesis of deoxyglycosides further illustrates the power of these reagents in tackling challenging synthetic targets in carbohydrate chemistry. chemrxiv.org

Building Blocks for Selenium-Containing Heterocycles (e.g., Bis-pyrazoles)

Diaryldiselanes, including Bis(2,6-dimethoxyphenyl)diselane, serve as valuable precursors for the synthesis of various selenium-containing heterocycles. A notable application is in the preparation of bis-pyrazoles. Research has demonstrated that the insertion of selenium in the form of mono-selenides and di-selenides can be achieved to construct novel bis-heterocyclic compounds. nih.gov This method offers scaffold diversity and high product yields. nih.gov

The synthesis of mono- and di-selenylated bis-pyrazoles can be accomplished using selenium dioxide (SeO₂) as an efficient selenylating reagent. nih.gov The selectivity of the reaction, favoring either mono- or di-selenylation, is dependent on the concentration of SeO₂. nih.gov For instance, optimization studies for the synthesis of mono-selenylated bis-pyrazoles from 3,5-dimethyl-1-phenyl-1H-pyrazole revealed that using specific equivalents of SeO₂ in DMSO at 150°C can yield the desired product. acs.org The scope of this methodology has been expanded to include various substituted pyrazoles, demonstrating its versatility. acs.org

Furthermore, these selenylated bis-pyrazoles can undergo further chemical transformations. For example, the oxidation of a mono-selenylated bis-pyrazole can yield the corresponding dioxide product. acs.org This highlights the utility of diaryldiselanes as foundational molecules for creating a diverse range of functionalized heterocyclic compounds.

Participation in Oxidative Coupling and C-H Bond Activation

Diaryldiselanes are key reagents in oxidative coupling and C-H bond activation reactions, facilitating the formation of new carbon-selenium bonds. These reactions are often catalyzed by transition metals, such as palladium, and provide a direct method for the selenation of arenes. mangalkotegovtcollege.orgacs.org

Palladium-catalyzed C-H bond activation allows for the direct selenation of various organic molecules with diaryldiselanes. For example, the ortho-selenylation of arylacetic amides can be achieved using a Pd(II) catalyst in the presence of a directing group. researchgate.net This approach has also been successfully applied to the selenation of benzamide (B126) derivatives and related compounds. acs.org Mechanistic studies suggest that these reactions proceed through a C-H bond cleavage followed by the oxidative addition of the diselenide. acs.org

Copper-catalyzed reactions have also been developed for the direct chalcogenation of aromatic compounds using elemental selenium. researchgate.net These oxidative conditions enable the formation of diaryl selenides and diselenides. Furthermore, copper-catalyzed cross-coupling reactions of diaryl diselenides with triarylbismuthanes provide a route to unsymmetrical diaryl selenides. thieme-connect.com

Recent advancements in this field include catalyst-free methods. For example, the electrophilic selenylation of electron-rich arenes can be achieved using potassium persulfate as an oxidant to activate the diselenide. rsc.org Additionally, acid-catalyzed oxidative cleavage of the Se-Se bond in diaryldiselanes in the presence of an oxidizing agent like DEAD (diethyl azodicarboxylate) allows for their reaction with aryl boronic acids to form diaryl selenides. rsc.org

Precursors for Other Organoselenium Compounds

Diaryldiselanes, such as this compound, are fundamental starting materials for the synthesis of a wide array of other organoselenium compounds. mdpi.com They serve as precursors for both electrophilic and nucleophilic selenium species, which are typically generated in situ for various chemical transformations. mdpi.com

One of the primary uses of diaryldiselanes is in the preparation of selenols (RSeH). Selenols can be synthesized by the reduction of diaryldiselanes. rsc.org These selenols are, in turn, versatile intermediates for creating other selenium-containing molecules.

Diaryldiselanes also react with various organic substrates to introduce selenium moieties. For instance, they react with acetylenes in the presence of catalysts to form vinyl selenides. mdpi.com Iron-catalyzed reactions of diaryl diselenides with acetylenes can lead to (E)-1,2-bis(organylselanyl)ethenes. mdpi.com

Furthermore, diaryldiselanes are used in the synthesis of unsymmetrical diaryl selenides through cross-coupling reactions with aryl halides or aryl boronic acids. mangalkotegovtcollege.orgthieme-connect.com These reactions are often catalyzed by transition metals like copper or palladium. mangalkotegovtcollege.orgthieme-connect.com

The versatility of diaryldiselanes extends to their use as precursors for volatile organoselenium compounds suitable for applications like Atomic Layer Deposition (ALD). nih.govnih.gov For example, bis(trialkylstannyl)selenides and bis(trialkylsilyl)selenides can be prepared from elemental selenium, which is often derived from the reduction of diselenides. nih.govnih.gov

Materials Science Research

Development of Redox-Active Materials

Organoselenium compounds, particularly those containing diselenide bonds, are of significant interest in the development of redox-active materials. acs.org The selenium-selenium bond possesses a relatively low bond energy (approximately 172 kJ/mol), which allows for reversible cleavage under both oxidative and reductive conditions. acs.org This property is central to their function in redox-active systems.

Under oxidative conditions, the diselenide bond can be cleaved to form seleninic or selenonic acids. Conversely, under reductive conditions, it is reduced to form selenols. acs.orgresearchgate.net This reversible redox behavior is a key feature for the design of smart materials that can respond to changes in their chemical environment. acs.org

The redox activity of organoselenium compounds is also linked to their antioxidant properties. tandfonline.com The ability of these compounds to scavenge reactive oxygen species (ROS) and exhibit glutathione peroxidase (GPx)-like catalytic activity is a subject of ongoing research. tandfonline.comnih.gov The antioxidant activity often correlates with the highest occupied molecular orbital (HOMO) energy of the compound. tandfonline.comnih.gov

Cyclic voltammetry is a common technique used to investigate the redox reactions of organoselenium compounds and to get an idea of the ease with which they can undergo oxidation or reduction. researchgate.net These studies provide valuable insights into the thermodynamic and kinetic parameters of their redox processes, which is crucial for the development of redox-active materials. researchgate.net

Precursors for Functional Selenium-Based Polymers and Nanostructures

Diaryldiselanes serve as important precursors for the synthesis of functional selenium-based polymers and nanostructures. rsc.orgrsc.org These materials are gaining attention due to their unique optical and electrical properties. rsc.orgrsc.org Selenium-containing polymers can exhibit high photoconductivity, anisotropic thermoconductivity, and a high refractive index. rsc.orgrsc.org

The synthesis of selenium-containing polymers can be achieved through various methods, including the polymerization of selenium-containing monomers, the use of selenium-containing initiators, or the post-polymerization modification of polymers with selenium-containing molecules. rsc.org The reversible nature of the selenium functional groups, which can transition between selenide (B1212193), selenoxide, and selenone states, endows these polymers with multi-responsive behaviors to stimuli such as redox changes, light, and radiation. rsc.orgrsc.org

The dynamic nature of the diselenide bond has been exploited in the development of self-healing polymers and shape memory materials. rsc.org The relatively weak Se-Se bond can be considered a dynamic covalent bond, allowing for reversible bond cleavage and formation. rsc.org

In the realm of nanostructures, organoselenium compounds are used as precursors for the synthesis of metal selenide nanomaterials. For instance, volatile organoselenium compounds derived from diselenides are employed in techniques like Atomic Layer Deposition (ALD) to create thin films of metal selenides with applications in electronics and optoelectronics. nih.govnih.gov

In Vitro Biological Activity Studies

Organoselenium compounds, including diaryldiselanes and their derivatives, have been the subject of numerous in vitro biological activity studies. A significant area of this research focuses on their potential as anticancer agents. nih.gov For example, novel diphenyl ether derivatives hybridized with a diselenide moiety have been synthesized and evaluated for their anticancer activity against hypopharyngeal and breast adenocarcinoma cell lines. nih.gov Some of these compounds have shown promising cytotoxic potential and selectivity towards cancer cells. nih.gov

The antioxidant and pro-oxidant properties of organoselenium compounds are also a key area of investigation. mdpi.com Many of these compounds exhibit antioxidant activity by mimicking the function of the selenoenzyme glutathione peroxidase (GPx). mdpi.comnih.gov This activity is often dependent on the structure of the compound and the oxidation state of the selenium atom. mdpi.com For instance, some diaryl diselenides have demonstrated superior GPx-like mimetic properties compared to the well-known organoselenium compound ebselen. mdpi.com

In addition to anticancer and antioxidant activity, organoselenium compounds have been explored for other therapeutic applications. For example, some 1,3-diaryl pyrazole (B372694) derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. nih.gov Certain compounds in this class have shown potent inhibition of various bacterial strains and significant anti-inflammatory effects. nih.gov

Furthermore, the biological activity of selenium-containing heterocycles, such as bis(spiropyrazolone)cyclopropanes, has been investigated. nih.gov These compounds have been screened for their activity against various eukaryotic models, including cancer cell lines and the parasite Leishmania mexicana. nih.gov

It is important to note that the biological activity of organoselenium compounds is often linked to their redox properties. mdpi.com The ability of these compounds to participate in redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. mdpi.com

Investigation of Antioxidant Properties (e.g., Redox modulation, ROS generation)

Diaryldiselane derivatives are extensively studied for their antioxidant capabilities. Their mechanism of action often involves scavenging reactive oxygen species (ROS) and modulating cellular redox pathways.

A notable example is the novel diaryl diselenide derivative, bis(phenylimidazoselenazolyl) diselenide (BPIS), which has demonstrated significant antioxidant potential in laboratory studies. nih.gov In in vitro assays using rat brain homogenates, BPIS was effective in reducing both lipid peroxidation and protein carbonyl content, with IC50 values of 1.35 μM and 0.74 μM, respectively. nih.gov The compound's antioxidant activity is multifaceted; it exhibits dehydroascorbate reductase-like and glutathione-S-transferase-like activities and is also capable of scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radicals. nih.gov Furthermore, in vivo studies showed that BPIS could protect the brains of mice from oxidative damage induced by sodium nitroprusside. nih.gov

The antioxidant potential of related structures has also been explored using various analytical methods. For instance, the antioxidant activities of phenol (B47542) derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione were investigated through ABTS•+ and DPPH• scavenging assays. nih.gov Similarly, synthetic bis-chalcones, which share some structural motifs with diaryldiselane derivatives, have been evaluated for their antioxidant properties using DPPH and ABTS radical-scavenging methods. mdpi.com Another curcumin (B1669340) analogue, 3,5-bis[(E)-thienylmethylene] piperidin-4-one (BTMP), was assessed for its antioxidant potential through a comprehensive panel of tests, including DPPH, ABTS, ferric reducing antioxidant power (FRAP), and nitric oxide scavenging assays. phcogres.com

In Vitro Cytotoxicity Research (e.g., against cancer cells)

The potential of diaryldiselanes and related compounds to induce cell death in cancer cells is a major area of academic inquiry. These studies often involve screening the compounds against a panel of human cancer cell lines to determine their potency and selectivity.

Recent research has focused on novel diselenide bis-Schiff bases tagged with diphenyl ethers. nih.gov These compounds were evaluated for their anticancer activity against fifteen different cancer cell lines, with the human hypopharyngeal cancer cell line (FaDu) and a human breast cancer cell line (MDA-MB-468) showing the highest sensitivity. nih.gov The lead compounds from this series exhibited potent cytotoxic effects. nih.gov

Other related structures, such as 2,6-bis(arylidene)cyclohexanones, have also demonstrated significant cytotoxic activity against various cancer cell lines, including murine P388 and L1210 cells, as well as human Molt 4/C8 and CEM T-lymphocytes. nih.govnih.gov Studies have shown these compounds to be particularly toxic to colon cancer and leukemic cells. nih.gov Research indicates that dienone structures are, on average, more than three times as cytotoxic as their monoarylidene counterparts. nih.gov The selectivity of these compounds is a key aspect of the research, with studies comparing the cytotoxicity towards cancer cells versus normal human cells, such as human skin fibroblasts (HSF), to establish a potential therapeutic window. nih.govekb.eg

Table 1: In Vitro Cytotoxicity of Selected Diaryldiselane Derivatives and Related Compounds

| Compound/Class | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Diselenide Bis-Schiff base (Compound 5c) | Mean of 5 cell lines (FaDu, MDA-MB-468, HCT-116, HELA, A549) | IC50 | 4.49 µg/mL | nih.gov |

| Diselenide Bis-Schiff base (Compound 5b) | Mean of 5 cell lines (FaDu, MDA-MB-468, HCT-116, HELA, A549) | IC50 | 5.71 µg/mL | nih.gov |

| Diselenide Bis-Schiff base (Compound 6a) | Mean of 5 cell lines (FaDu, MDA-MB-468, HCT-116, HELA, A549) | IC50 | 6.22 µg/mL | nih.gov |

| o-diaminocyclohexane Schiff-base Pd(II) complex (PdL) | MCF-7 (Breast) | IC50 | 118.48 ± 6.03 µg/mL | ekb.eg |

| o-diaminocyclohexane Schiff-base (H2L) | MCF-7 (Breast) | IC50 | 123.37 ± 5.85 µg/mL | ekb.eg |

| Cyclo (Nα-dinicotinoyl)-Bis-[(L-valinyl)-L-lysine methyl ester] | GOTO (Neuroblastoma) | IC50 | 2.34 nM | niscpr.res.in |

| Cyclo (Nα-dinicotinoyl)-Bis-[(L-valinyl)-L-lysine methyl ester] | HeLa (Cervical) | IC50 | 4.55 nM | niscpr.res.in |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

The interaction of diaryldiselanes and related compounds with specific enzymes is a key focus of research to understand their biological effects and potential therapeutic applications. A significant target of interest is the family of carbonic anhydrase (CA) enzymes.

Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. nih.gov Certain isozymes, such as CA IX, are associated with tumors and are considered targets for anticancer therapies. ebi.ac.uk A variety of compounds structurally related to diaryldiselanes have been tested for their inhibitory effects on different CA isozymes. For example, a series of bis-sulfamates were shown to inhibit human carbonic anhydrase (hCA) isozymes I, II, and the tumor-associated IX. ebi.ac.uk Notably, some of these compounds, like 1,8-octylene-bis-sulfamate, were identified as low nanomolar inhibitors of hCA IX with good selectivity over the cytosolic forms hCA I and II. ebi.ac.uk

Phenol derivatives have also been identified as effective inhibitors of hCA I and hCA II, with inhibition constants (Ki) in the nanomolar range. nih.gov Similarly, research on cinnamaldehyde-clubbed thiosemicarbazones revealed potent inhibition of bovine carbonic anhydrase II (bCA-II), with some derivatives showing greater activity than the standard inhibitor, acetazolamide. nih.gov

Table 2: Inhibition of Carbonic Anhydrase (CA) Isozymes by Related Compounds

| Compound/Class | Enzyme Target | Activity Metric | Value Range | Source |

|---|---|---|---|---|

| Phenol Derivatives | hCA I | Ki | 122.95 - 351.31 nM | nih.gov |

| Phenol Derivatives | hCA II | Ki | 62.35 - 363.17 nM | nih.gov |

| Methoxy (B1213986)/Bromophenol Derivatives | hCA I | Ki | 10.025 - 892.109 µM | nih.gov |

| Methoxy/Bromophenol Derivatives | hCA II | Ki | 1.437 - 59.107 µM | nih.gov |

| Cinnamaldehyde-clubbed Thiosemicarbazones | bCA-II | IC50 | 10.3 - 46.6 µM | nih.gov |

| Bis-sulfamates | hCA IX | Ki | 4 - 5400 nM | ebi.ac.uk |

In Vitro Antimicrobial and Antiviral Activity Investigations

The potential of diaryldiselanes and their analogues as antimicrobial and antiviral agents is actively being explored. These studies assess the compounds' ability to inhibit the growth of various pathogens, including fungi, bacteria, and viruses.

In the realm of antifungal research, diphenyl diselenide (DPDS) has been evaluated against the yeast Trichosporon asahii, showing a minimal inhibitory concentration (MIC) range of 8.0 to 64 μg/mL. nih.gov Further studies demonstrated its activity against the dermatophyte Trichophyton mentagrophytes, with geometric mean MIC values of 17.36 μg/mL for human isolates and 13.45 μg/mL for animal isolates. nih.gov Research has also examined the synergistic effects of combining DPDS with conventional antifungal drugs. nih.gov Other related structures, such as 2,6-bis((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)cyclohexanones, have shown broad-spectrum antimicrobial activity, inhibiting Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungi such as Aspergillus niger. researchgate.net

In terms of antiviral activity, research into related heterocyclic compounds has yielded promising results. A study on 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines found them to be potent antirhinovirus agents, with some analogues achieving 50% inhibitory concentrations (IC1/2s) as low as 0.006 µg/mL against a wide range of serotypes. nih.govnih.gov One compound from this series was also found to be active against human, simian, and bovine rotaviruses. nih.govnih.gov

Table 3: In Vitro Antimicrobial and Antiviral Activity

| Compound/Class | Pathogen | Activity Metric | Value | Source |

|---|---|---|---|---|

| Diphenyl diselenide (DPDS) | Trichosporon asahii | MIC | 8.0 - 64 µg/mL | nih.gov |

| Diphenyl diselenide (DPDS) | Trichophyton mentagrophytes (human isolates) | MIC (Geometric Mean) | 17.36 µg/mL | nih.gov |

| 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridine (MDL 20,646) | Rhinovirus (32 serotypes) | IC1/2 (Median) | 0.006 µg/mL | nih.govnih.gov |

| 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridine (MDL 20,610) | Rotavirus (human, simian, bovine) | IC1/2 | 0.8 - 1.5 µg/mL | nih.govnih.gov |

Mechanistic Studies of Interaction with Biological Molecules

Understanding how diaryldiselanes exert their biological effects at a molecular level is a critical component of academic research. These mechanistic studies delve into the specific interactions between the compounds and biological molecules like proteins and DNA, and the cellular pathways they modulate.

For cytotoxic activity, research suggests that diaryldiselanes can induce apoptosis (programmed cell death). Mechanistic investigations into novel diselenide bis-Schiff bases involved testing their effects on a panel of apoptotic and anti-apoptotic markers, with molecular docking studies targeting proteins like Caspase-6 and BCL-2 to understand their apoptotic potential. nih.gov Other proposed mechanisms for related compounds include the inhibition of key signaling enzymes, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. niscpr.res.in Schiff-base metal complexes are thought to exert their anticancer effects by interfering with DNA replication, inhibiting crucial enzymatic pathways, and inducing apoptosis. ekb.eg

The antioxidant mechanism of the diaryl diselenide BPIS has been linked to its ability to reduce lipid peroxidation and protein carbonyls, as well as its capacity to inhibit enzymes like δ-aminolevulinate dehydratase (δ-ALA-D) and Na+, K+-ATPase. nih.gov In the context of enzyme inhibition, molecular docking studies have provided detailed insights into the interaction between inhibitor molecules and their targets. For example, the most active cinnamaldehyde-clubbed thiosemicarbazone inhibitors are predicted to mediate an ionic interaction with the zinc ion in the active site of carbonic anhydrase II, with hydrogen bonds to specific amino acid residues like Gln92, Asn62, and Thr200 further stabilizing the binding. nih.gov

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Chiral Diaryldiselanes

The synthesis of chiral organoselenium compounds is a rapidly evolving area of research due to their importance as intermediates in drug discovery, organic catalysis, and materials science. bohrium.comnih.gov While various methods exist for creating chiral molecules, the development of green and enantioselective strategies for synthesizing chiral organoselenium compounds remains a key challenge. nih.gov

Recent progress has focused on the development of novel chiral diselenides and their application in asymmetric synthesis. rsc.orgcardiff.ac.uk For instance, new chiral non-racemic diselenides have been prepared and used to generate electrophilic selenium reagents for the stereoselective functionalization of alkenes. rsc.orgcardiff.ac.uk Researchers have synthesized enantiomerically pure chiral diselenides and successfully used them to induce chirality in methoxyselenenylation reactions of alkenes. cardiff.ac.uk The design of chiral selenium-π-acid catalysts, often assembled from commercially available non-racemic alcohols, has also shown promise in the enantioselective functionalization of olefins. mdpi.com

Key strategies in this area include:

Development of Novel Chiral Catalysts: The search for new and effective chiral catalysts and ligands is a continuous effort. chiralpedia.com This includes the design of C2-symmetric chiral selenium electrophiles for asymmetric carboselenenylation reactions. windows.net

Catalytic Asymmetric Reactions: Significant advancements are being made in catalytic asymmetric synthesis, including cycloadditions, cross-couplings, and hydrogenation, driven by innovations in chiral catalyst design. chiralpedia.commdpi.comresearchgate.net For example, chiral phosphoric acid has been used to catalyze the asymmetric reductive amination of axially prochiral diaryl ethers. nih.gov

Racemization-Free Synthesis: The development of racemization-free methods for amino acid activation is crucial for the synthesis of chiral amides and peptides, offering advantages in terms of cost and toxicity. rsc.org